Ethyl 6-((3-hydroxypropyl)amino)nicotinate
Description
Ethyl 6-((3-hydroxypropyl)amino)nicotinate is a nicotinic acid derivative characterized by an ethyl ester group at the 3-position of the pyridine ring and a 3-hydroxypropylamino substituent at the 6-position. The 3-hydroxypropylamino group introduces polarity and hydrogen-bonding capacity, which may enhance solubility and influence pharmacokinetic properties compared to non-hydroxylated analogs.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 6-(3-hydroxypropylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(15)9-4-5-10(13-8-9)12-6-3-7-14/h4-5,8,14H,2-3,6-7H2,1H3,(H,12,13) |
InChI Key |
NUHRANSELZQJLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((3-hydroxypropyl)amino)nicotinate typically involves the reaction of ethyl nicotinate with 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((3-hydroxypropyl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while reduction of the nitro group produces amines .
Scientific Research Applications
Ethyl 6-((3-hydroxypropyl)amino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-((3-hydroxypropyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 6-((3-hydroxypropyl)amino)nicotinate with key analogs based on structural features, synthesis routes, and inferred biological properties.
Substitution Patterns and Functional Group Variations
*Inferred formula based on nicotinate core and substituents.
Key Observations:
Polarity and Solubility: The 3-hydroxypropylamino group in the target compound increases hydrophilicity compared to propylamino (e.g., Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate ) or chlorobenzylamino analogs. This may improve aqueous solubility but reduce membrane permeability.
Aromatic vs. Aliphatic Substituents : Phenyl or naphthyl groups (e.g., in ) introduce π-π stacking interactions, which are absent in the hydroxypropyl-substituted compound. This could affect target selectivity in kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
